2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol
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Overview
Description
2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C13H9Cl2NO2 It is a derivative of phenol, characterized by the presence of two chlorine atoms and an imino group attached to the phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol typically involves the condensation reaction between 2,4-dichlorophenol and 2-hydroxy-6-methylbenzaldehyde. The reaction is catalyzed by an acid or base, and the imine formation is facilitated by the removal of water. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imino group can interact with nucleophilic sites. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol
- 2,4-Dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol
- 2,4-Dichloro-6-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol
Uniqueness
2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol is unique due to the presence of the methyl group on the phenolic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C14H11Cl2NO2 |
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Molecular Weight |
296.1 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2-hydroxy-6-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-3-2-4-12(18)13(8)17-7-9-5-10(15)6-11(16)14(9)19/h2-7,18-19H,1H3 |
InChI Key |
FAXAYJQFTLYFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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